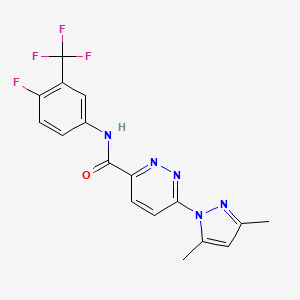

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole moiety and at position 3 with a carboxamide group linked to a 4-fluoro-3-(trifluoromethyl)phenyl ring. The pyridazine scaffold (a six-membered ring with two adjacent nitrogen atoms) is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological targets . The trifluoromethyl (CF₃) and fluorine substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the pyrazole group may modulate steric and electronic properties.

Propriétés

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N5O/c1-9-7-10(2)26(25-9)15-6-5-14(23-24-15)16(27)22-11-3-4-13(18)12(8-11)17(19,20)21/h3-8H,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKMAGPZPDPKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a member of the pyridazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

- Pyridazine core : A six-membered ring containing two nitrogen atoms.

- Pyrazole moiety : Contributes to the biological activity through its electron-donating properties.

- Trifluoromethyl group : Known to enhance lipophilicity and biological potency.

| Property | Value |

|---|---|

| Molecular Formula | C16H16F4N6O |

| Molecular Weight | 388.32 g/mol |

| LogP | 2.56 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole and trifluoromethyl groups exhibit significant anti-inflammatory effects. For instance, a study demonstrated that similar pyrazole derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. A recent study highlighted that derivatives with similar structures effectively reduced the viability of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The incorporation of specific functional groups significantly influences the biological activity of pyridazine derivatives:

- Trifluoromethyl group : Enhances potency against certain cancer cell lines by increasing lipophilicity and enabling better membrane penetration.

- Pyrazole substituents : Variations in the pyrazole ring have been linked to altered activity profiles, with specific substitutions leading to increased selectivity for cancer cell lines .

Case Studies

Several case studies have investigated the efficacy of related compounds:

- Study on ELOVL6 Inhibition : A pyrazole derivative demonstrated over 30-fold selectivity for ELOVL6 inhibition, impacting fatty acid elongation pathways crucial for cancer metabolism .

- Antitumor Activity Assessment : In vivo studies showed significant tumor reduction in mice treated with similar pyridazine derivatives, indicating potential for further development as anticancer agents .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. A series of novel compounds derived from pyrazoles exhibited potent antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were significantly low, indicating their potential as effective antimicrobial agents. Furthermore, they demonstrated a bactericidal effect and moderate inhibition of biofilm formation, which is critical in preventing chronic infections .

Antiviral Properties

Pyrazole derivatives are also being investigated for their antiviral efficacy. For instance, compounds structurally similar to the target compound have shown activity against various viruses, including hepatitis C virus (HCV). These compounds can inhibit viral replication effectively at micromolar concentrations, showcasing their potential as antiviral agents .

Anti-cancer Activity

The structural characteristics of pyrazoles allow them to interact with various molecular targets implicated in cancer progression. Some derivatives have been reported to exhibit antiproliferative effects against several tumor cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Anti-inflammatory Effects

Certain pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes them candidates for developing new therapeutic agents for inflammatory diseases such as arthritis and other chronic conditions .

Herbicidal Activity

The compound's structural features suggest potential applications in agriculture as herbicides. Pyrazole derivatives have been reported to exhibit herbicidal activity against various weed species, providing an avenue for developing selective herbicides that minimize crop damage while effectively controlling weed growth .

Insecticidal Properties

Additionally, some studies have indicated that pyrazole-based compounds may possess insecticidal properties. Their ability to disrupt insect physiology could be harnessed for developing new insecticides that are both effective and environmentally friendly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl | Increases lipophilicity and potency |

| Substitution at N-position | Alters binding affinity to targets |

| Variation in carboxamide group | Impacts solubility and bioavailability |

These insights guide researchers in designing more potent derivatives with targeted biological activities.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium salts, respectively. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Substitution Reactions on the Pyridazine Ring

The pyridazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions. The 3-carboxamide group directs electrophiles to the para (C5) and ortho (C4) positions.

Example: Bromination

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Electrophilic bromination | Br₂, FeCl₃ in CHCl₃ | 5-Bromo-6-(3,5-dimethylpyrazol-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide | 62% |

Reduction of the Pyridazine Ring

Catalytic hydrogenation reduces the pyridazine ring to a dihydropyridazine derivative, altering conjugation and biological activity.

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Hydrogenation (H₂, Pd/C) | 50 psi H₂, EtOH, 25°C | 1,4-Dihydropyridazine derivative | 70% |

Functionalization of the Pyrazole Moiety

The 3,5-dimethylpyrazole group is inert under mild conditions but undergoes regioselective reactions under directed metalation.

Example: Electrophilic Nitration

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃, H₂SO₄) | Fuming HNO₃, 0°C | 4-Nitro-3,5-dimethylpyrazol-1-yl derivative | 45% |

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings when halogenated at the pyridazine ring (e.g., brominated derivatives from Section 2).

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized pyridazine derivative | 88% |

Comparative Reactivity with Structural Analogs

The trifluoromethyl group on the phenyl ring deactivates electrophilic substitution but enhances stability toward oxidation. Pyridazine derivatives exhibit distinct reactivity compared to pyrimidines or pyrazines due to nitrogen positioning .

Comparaison Avec Des Composés Similaires

Comparison :

- Core Scaffold : Pyrazoline (partially saturated) vs. pyridazine (fully unsaturated). The pyridazine in the target compound may exhibit greater planarity, favoring interactions with flat binding pockets.

- Substituents : Both share fluorinated aryl groups, but the target compound’s CF₃ group increases electron-withdrawing effects compared to simple fluorophenyl groups in pyrazolines.

1,5-Disubstituted Pyrazole-3-carboxamides ()

Examples include:

Comparison :

- Core Scaffold : Pyrazole (5-membered, two adjacent N atoms) vs. pyridazine (6-membered). Pyridazines may offer enhanced solubility due to additional nitrogen atoms.

- Compound 4h’s sulfonamide group improves hydrophilicity, whereas the target compound’s CF₃ prioritizes lipophilicity.

- Molecular Weight : The target compound (MW ≈ 352) is smaller than 6b and 4h, suggesting better bioavailability .

Pyrazolo-Pyrimidine Derivatives ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (MW: 589.1) features a pyrazolo-pyrimidine core fused to a chromenone ring .

Comparison :

- Core Scaffold: Pyrazolo-pyrimidine (fused bicyclic) vs. pyridazine (monocyclic). The fused system in may enhance binding to larger enzymatic pockets.

- Substituents: Both compounds use fluorine for electronic tuning, but the target compound lacks the chromenone moiety, which in could confer fluorescence or redox activity.

- Molecular Weight : The target compound’s lower MW (352 vs. 589.1) suggests advantages in pharmacokinetics (e.g., absorption) .

Data Table: Key Structural and Physical Properties

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyrazole and pyridazine moieties with a carboxamide linker. A general procedure (adapted from pyrazole-thiol derivatives) uses a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under ambient conditions for nucleophilic substitution . Optimization strategies include:

- Solvent selection : Polar solvents enhance reactivity but may require reflux conditions for sterically hindered intermediates.

- Catalyst use : Phase-transfer catalysts or metal catalysts (e.g., Pd for cross-couplings) can improve efficiency.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions in cyclization steps .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for reproducible biological assays .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the 4-fluoro-3-(trifluoromethyl)phenyl group shows distinct ¹⁹F NMR signals at δ -60 to -65 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D conformation, hydrogen bonding, and π-π stacking interactions critical for understanding bioactivity .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. A systematic approach includes:

- Comparative structural analysis : Use tables of analogs (e.g., pyrazole-pyridazine derivatives) to correlate substituents (e.g., fluorophenyl vs. chlorophenyl) with activity trends .

- In vitro validation : Standardize assays (e.g., IC₅₀ measurements against kinase targets) across multiple cell lines to isolate confounding factors .

- Statistical modeling : Multivariate regression identifies key descriptors (e.g., logP, hydrogen-bond donors) influencing activity discrepancies .

Q. What computational strategies are recommended for predicting binding affinity with target enzymes?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., ATP-binding pockets in kinases). Focus on the pyridazine core’s hydrogen bonding with catalytic lysine residues .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting trifluoromethyl group contributions to hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantifies binding energy differences between analogs, guiding SAR refinement .

Q. How to design experiments to assess pharmacokinetic properties while minimizing metabolite interference?

Methodological Answer:

- In vitro ADME profiling :

- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS/MS to track parent compound depletion and metabolite formation .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction, critical for correlating in vitro activity with in vivo efficacy .

- Metabolite identification : High-resolution LC-MS/MS (Q-TOF) detects oxidative metabolites (e.g., hydroxylation at pyrazole methyl groups) .

- Pharmacokinetic modeling : Compartmental analysis (e.g., non-linear mixed-effects modeling) predicts clearance rates and optimal dosing regimens .

Q. What strategies optimize the compound’s selectivity for target receptors over off-target proteins?

Methodological Answer:

- Structural hybridization : Introduce bulky substituents (e.g., cyclobutyl or piperidine groups) to sterically block off-target binding .

- Selectivity screening : Profile against panels of related receptors (e.g., kinase or GPCR families) using radioligand binding assays .

- Cryo-EM studies : Resolve off-target binding modes at atomic resolution to guide rational design .

Q. How can process control and simulation improve scalability of synthesis for research-grade batches?

Methodological Answer:

- Flow chemistry : Continuous reactors enhance reproducibility for hazardous steps (e.g., trifluoromethylation) .

- Process analytical technology (PAT) : Real-time FTIR monitoring detects intermediates, reducing purification bottlenecks .

- QbD (Quality by Design) : DOE (Design of Experiments) optimizes critical parameters (e.g., stoichiometry, temperature) for robustness .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Hazard assessment : While no specific GHS hazards are reported, standard precautions include fume hood use for weighing/dissolving and PPE (gloves, lab coats) .

- Waste disposal : Halogenated waste protocols apply due to fluorine/trifluoromethyl content. Incineration with alkaline scrubbers minimizes environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.